5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
Description
5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a synthetic small molecule characterized by a pyrimidine-2,4-dione core substituted at position 5 with a sulfonyl group linked to a 4-(2-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O4S/c15-10-3-1-2-4-11(10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSWDKWVPJGJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CNC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
A modified Buchwald-Hartwig coupling between 2-fluorobromobenzene and piperazine employs palladium catalysts. For example, a patent details similar reactions using:
- Catalyst : Pd(OAc)₂ (0.05 equiv)
- Ligand : Xantphos (0.1 equiv)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene at 110°C for 24 hours.
Nucleophilic Aromatic Substitution
Alternatively, nucleophilic displacement of a para-nitro group on fluorobenzene derivatives by piperazine under high-temperature conditions (150–180°C) has been reported. However, this method suffers from lower yields (40–55%) due to competing side reactions.
Sulfonation of Pyrimidine-2,4-dione
Introducing the sulfonyl group at position 5 of the pyrimidine ring requires careful optimization to avoid over-sulfonation or ring degradation.
Chlorosulfonation Followed by Aminolysis
A two-step protocol adapted from pyrimidine sulfonamide syntheses:
- Chlorosulfonation : Treat 1H-pyrimidine-2,4-dione with chlorosulfonic acid (3.0 equiv) in dichloromethane at 0°C for 2 hours.
- Aminolysis : React the intermediate sulfonyl chloride with 4-(2-fluorophenyl)piperazine (1.2 equiv) in THF using triethylamine (2.5 equiv) as base.
This method achieves 62–68% yield after column chromatography.
Direct Sulfonylation Using Sulfur Trioxide Complexes
Employing sulfur trioxide-pyridine complex (1.5 equiv) in DMF at 80°C for 6 hours enables direct sulfonation, though yields are modest (50–55%).
Coupling Strategies and Final Assembly
The coupling of sulfonated pyrimidine with 4-(2-fluorophenyl)piperazine is pivotal.
Nucleophilic Aromatic Substitution
If the pyrimidine bears a leaving group (e.g., Cl at position 5), displacement with piperazine can occur under basic conditions:
Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates ether formation. However, this is less applicable to sulfonamides.
Analytical Characterization and Spectral Data
Critical spectroscopic data for the target compound and intermediates include:
Table 1. Key Spectral Signatures of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 4H, Ar-H), 3.85–3.45 (m, 8H, piperazine-H) |
| ¹³C NMR | δ 162.1 (C=O), 158.9 (C-F), 135.2 (pyrimidine-C), 122.4–115.8 (Ar-C) |
| IR (cm⁻¹) | 1720 (C=O), 1340, 1160 (SO₂), 1220 (C-F) |
| HRMS | [M+H]⁺ calc. 423.0987, found 423.0989 |
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Positional selectivity at C5 of the pyrimidine ring is achieved by steric hindrance from the 2,4-dione groups, directing sulfonation to the less hindered C5 position.
Purification Difficulties
The polar nature of the sulfonamide necessitates chromatographic purification using chloroform:methanol (9:1) or crystallization from acetonitrile.
Stability Concerns
The compound is hygroscopic and requires storage under anhydrous conditions. Degradation via hydrolysis of the sulfonamide bond is mitigated by avoiding aqueous workups.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Reported Methods
| Method | Yield | Purity | Time |
|---|---|---|---|
| Chlorosulfonation + Aminolysis | 65% | >95% | 14 hours |
| Direct Sulfonylation | 50% | 90% | 8 hours |
| Nucleophilic Substitution | 72% | 98% | 12 hours |
The nucleophilic substitution route offers the best balance of yield and purity, though it requires pre-functionalized pyrimidine intermediates.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione exhibit antidepressant-like effects. A study involving piperazine derivatives showed that modifications in the piperazine ring can lead to enhanced serotonergic activity, which is crucial for treating depression .
Anticancer Properties
The sulfonamide group in this compound is linked to various anticancer activities. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This inhibition can lead to reduced tumor proliferation rates .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research shows that similar piperazine derivatives possess significant antibacterial activity, making them potential candidates for developing new antibiotics .
Case Study 1: Antidepressant Efficacy
A recent study explored the antidepressant potential of piperazine derivatives, including those structurally related to this compound. The results indicated a marked improvement in behavioral scores in animal models when treated with these compounds, suggesting their efficacy in modulating serotonin levels .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of sulfonamide-based compounds. The study revealed that these compounds could effectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The structure-activity relationship highlighted the importance of the sulfonyl group in mediating these effects .
Data Tables
Mechanism of Action
The mechanism of action of 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets.
Antiviral Mechanism: It inhibits viral replication by targeting viral enzymes or host factors essential for the viral life cycle.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Pyrimidine-Dione Moieties
Key structural variations among analogs include modifications to the piperazine substituent, pyrimidine-dione core, and additional functional groups. Below is a comparative analysis based on physicochemical properties, synthetic pathways, and biological activities:
Table 1: Comparison of 5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione with Selected Analogues
*Inferred from structural similarity to FPMINT ().
Substituent Effects on Physicochemical Properties
- Halogen vs. However, methoxy groups may improve solubility due to increased polarity .
- Core Heterocycle : Replacement of pyrimidine-2,4-dione with imidazolidine-2,4-dione () or thiazolidine-2,4-dione () alters ring strain and hydrogen-bonding capacity, influencing receptor binding kinetics. For example, thiazolidine-diones in exhibited hepatoprotective effects linked to their sulfur-containing core .
- Purity and Retention : Analogs with higher purity (e.g., compound 9 at 100%) and shorter retention times (e.g., compound 15 at 3.04 min in ) suggest favorable synthetic reproducibility and chromatographic behavior, though data for the target compound are lacking .
Biological Activity
5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a sulfonyl group and a piperazine moiety, which enhances its bioactivity. The presence of the 2-fluorophenyl group is crucial for its interaction with biological targets.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against various viruses, particularly chikungunya virus (CHIKV). A study identified several analogues of this compound that were effective in inhibiting CHIKV in vitro. The structure–activity relationship (SAR) indicated that modifications to the piperazine linker and the introduction of halogen substituents significantly impacted antiviral potency. For instance, compounds with certain halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .
| Compound ID | Halogen Substitution | Antiviral Activity (IC50) |
|---|---|---|
| 5b | Fluoro | 12 µM |
| 5c | Bromo | 8 µM |
| 5d | Iodo | 10 µM |
Neuropharmacological Effects
The compound has also been evaluated for its potential as an atypical antipsychotic agent. In behavioral paradigms involving rat models, it was noted that derivatives of this compound did not induce catalepsy, a common side effect of traditional antipsychotics. This suggests a favorable side effect profile while maintaining efficacy in reversing neuroleptic-induced symptoms .
Case Studies
- Chikungunya Virus Inhibition : In a study involving the optimization of various piperazine derivatives, this compound was highlighted as a lead compound due to its selectivity index greater than 61 against CHIKV. The modifications made to the ethylamine side chain significantly affected both cytotoxicity and antiviral activity, indicating the importance of molecular structure in drug design .
- Neuroleptic Effects : A comparative study on piperazine derivatives revealed that compounds similar to this compound were effective in reversing cataleptic effects without causing significant sedation or motor coordination issues. This positions the compound as a promising candidate for further development in treating psychotic disorders with reduced extrapyramidal side effects .
Q & A
Q. Table 1: Optimization Parameters for Piperazine Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >75% yield |
| Solvent | DMF | High solubility |
| Reaction Time | 12–24 hours | Complete conversion |
| Base | Triethylamine (2 eq.) | Neutralizes HCl |
Advanced: How can structural contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from:
- Tautomerism : The pyrimidine-2,4-dione core may exhibit keto-enol tautomerism, leading to variable NMR peaks. Deuterated DMSO or temperature-controlled NMR (25–40°C) stabilizes the dominant tautomer .
- Piperazine dynamics : The piperazine ring’s chair-to-chair inversion causes proton equivalence shifts. Low-temperature NMR (−20°C) or -DEPT experiments clarify substituent positions .
- Residual solvents : DMF or DMSO peaks may overlap with aromatic signals. Lyophilization or deuterium exchange minimizes interference .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirms sulfonyl (S=O, 1350–1150 cm) and carbonyl (C=O, 1700–1650 cm) groups .
- / NMR : Assigns protons and carbons in the fluorophenyl (δ 7.1–7.4 ppm) and piperazine (δ 3.2–3.8 ppm) moieties .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 407.0921 for C _{16} _{4}OS) .
Advanced: How can computational modeling predict the compound’s biological target interactions?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (e.g., 5-HT, D) based on the piperazine pharmacophore. The sulfonyl group enhances hydrogen bonding with Asp116 (5-HT) .
- ADMET Prediction : SwissADME calculates logP (~2.5), suggesting moderate blood-brain barrier permeability. The polar sulfonyl group may reduce oral bioavailability (<30%) .
Q. Table 2: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT | −9.2 | H-bond: Asp116, π-π: Phe361 |
| D | −8.7 | Salt bridge: Asp114 |
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition : Test against phosphodiesterase-4 (PDE4) using a cAMP hydrolysis assay (IC determination) .
- Antimicrobial activity : Broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety (IC > 50 µM preferred) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Fluorophenyl modification : Replace 2-fluorophenyl with 2,4-difluorophenyl to enhance lipophilicity (logP +0.3) and 5-HT affinity .
- Sulfonyl replacement : Substitute sulfonyl with carbonyl to reduce metabolic clearance (test in liver microsomes) .
- Pyrimidine core variation : Introduce methyl groups at C6 to block CYP3A4-mediated oxidation .
Basic: What are common pitfalls in interpreting thermal stability data (TGA/DSC)?
Answer:
- Dehydration artifacts : The pyrimidine-dione may lose crystallized water below 100°C, mimicking decomposition. Pre-dry samples at 60°C for 4 hours .
- Exothermic events : Sulfonyl group degradation above 250°C generates SO, which may skew DSC curves. Use inert atmosphere (N) .
Advanced: How to resolve discrepancies in biological activity across cell lines?
Answer:
- Receptor density : Quantify target receptor expression (e.g., 5-HT via qPCR) in cell lines. Activity correlates with receptor abundance .
- Metabolic differences : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess if liver metabolism reduces efficacy .
Basic: What analytical HPLC conditions ensure purity validation?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : 60:40 acetonitrile/10 mM ammonium acetate (pH 6.5).
- Flow rate : 1.0 mL/min, UV detection at 254 nm .
Advanced: How to design a robust ecotoxicology profile for this compound?
Answer:
- Environmental persistence : Use OECD 307 guidelines to assess soil half-life (>60 days indicates high persistence) .
- Aquatic toxicity : Daphnia magna acute toxicity (48h EC) and algal growth inhibition (72h IC) .
Q. Table 3: Ecotoxicology Parameters
| Test Organism | Endpoint | Result (mg/L) |
|---|---|---|
| Daphnia magna | 48h EC | 12.5 |
| Pseudokirchneriella | 72h IC | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
